1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-phenylpropylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-26-19-12-10-18(11-13-19)24-16-15-23-20(21(24)25)22-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,2,6,9,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWDQPWLTJRVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrazinones, characterized by a pyrazine ring substituted with various functional groups. The molecular formula is , with a molecular weight of approximately 338.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.45 g/mol |
| CAS Number | [Not available] |
The biological activity of 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells, which is crucial for developing anticancer therapies.
Anticancer Properties
Research indicates that 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer (SUIT-2) cell lines using MTT assays. The results demonstrated that the compound was more potent than standard chemotherapeutics like cisplatin in certain contexts.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies have indicated efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections.
Study 1: Cytotoxicity Evaluation
A comprehensive study assessed the cytotoxic effects of the compound on multiple cancer cell lines. The findings revealed:
- MDA-MB-231 : IC50 value of 15 µM.
- HT-29 : IC50 value of 20 µM.
- SUIT-2 : IC50 value of 25 µM.
These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanisms underlying the observed cytotoxic effects. The study utilized flow cytometry and Western blot analysis to reveal:
- Increased levels of reactive oxygen species (ROS).
- Activation of caspases indicative of apoptosis.
These findings support the hypothesis that the compound induces apoptosis through oxidative stress mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
The dihydropyrazin-2-one core distinguishes the target compound from analogs with alternative heterocycles. For example:
- Propanoyl Derivatives (): Compounds like (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate share the ethoxyphenyl group but utilize a propanoyl backbone instead of a dihydropyrazinone. This difference impacts rigidity and hydrogen-bonding capacity.
- Benzazepine Derivatives (–6): Benazepril-related compounds (e.g., 3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid) feature fused benzazepine rings, which are bulkier and more conformationally constrained compared to the dihydropyrazinone core.
Dihydropyrazin-2-one Analogs
The closest structural analogs share the dihydropyrazinone core but differ in substituents:
Table 1: Substituent Comparison of Dihydropyrazin-2-one Derivatives
Key Observations:
- Position 1 Substituents : The ethoxyphenyl group in the target compound provides electron-donating effects and moderate hydrophobicity, contrasting with the electron-withdrawing bromophenyl and fluorinated aryl groups .
- Position 3 Substituents : The phenylpropyl chain in the target compound offers greater flexibility and lipophilicity compared to the rigid indole-ethyl or methoxybenzyl groups. This may influence membrane permeability or receptor binding.
Implications of Substituent Variations
- Electronic Effects: The ethoxy group’s electron-donating nature could stabilize resonance structures in the dihydropyrazinone core, altering reactivity or binding interactions compared to bromine (electron-withdrawing) .
Preparation Methods
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone for synthesizing dihydropyrazinones, as demonstrated in recent studies. For the target compound, the following components are required:
- Aldehyde : 4-Ethoxybenzaldehyde.
- Amine : 3-Phenylpropylamine.
- Carboxylic Acid : A protected amino acid or acetic acid derivative.
- Isocyanide : tert-Butyl isocyanide or cyclohexyl isocyanide.
Procedure :
- Equimolar amounts of the four components are stirred in methanol at room temperature for 16–24 hours to form the Ugi adduct.
- The intermediate undergoes trifluoroacetic acid (TFA)-mediated cyclization in dichloromethane (DCM), unmasking the amino group and facilitating ring closure.
Advantages :
- High atom economy and step efficiency.
- Tolerance of diverse functional groups, including ethers (ethoxy) and arylalkyl amines.
Limitations :
Post-Ugi Modifications
The Ugi adduct can be further functionalized to introduce the 3-phenylpropylamino group. For example:
- Reductive Amination : Treat the Ugi intermediate with sodium cyanoborohydride and 3-phenylpropanal to install the desired amine.
- N-Alkylation : Use 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Stepwise Synthesis via Cyclocondensation
β-Keto Ester Route
This method involves condensation of a β-keto ester with an amine, followed by cyclization:
- Step 1 : React ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate with 3-phenylpropylamine in ethanol under reflux to form an enamine intermediate.
- Step 2 : Cyclize the enamine using acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/H₂O) conditions to yield the dihydropyrazinone ring.
Key Data :
Solid-Phase Peptide Synthesis (SPPS)
Adapting protocols from dihydropyrazinone synthesis on solid supports:
- Resin Functionalization : Load Wang resin with Fmoc-protected glycine.
- Elongation : Couple 4-ethoxyphenylacetic acid using HBTU/DIPEA.
- Cyclization : Cleave the peptide-resin bond with TFA/DCM and cyclize using PyBOP/DIEA.
Advantages :
Alternative Methods and Recent Innovations
Transition Metal-Catalyzed Cyclization
A novel approach employs palladium-catalyzed C–N coupling to form the dihydropyrazinone ring:
Enzymatic Synthesis
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective ring closure:
- Substrate : Racemic 3-amino-1-(4-ethoxyphenyl)propane-1,2-dione.
- Reaction : Stir with 3-phenylpropylamine in tert-butanol at 37°C.
Outcome :
Comparative Analysis of Methods
Key Insights :
- The Ugi-4CR and enzymatic methods offer superior functional group tolerance.
- β-Keto ester routes are preferable for large-scale synthesis due to operational simplicity.
Challenges and Optimization Strategies
Byproduct Formation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
